molecular formula C10H17F3N2O2 B13950086 tert-Butyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate

tert-Butyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate

Cat. No.: B13950086
M. Wt: 254.25 g/mol
InChI Key: DXBKVANSOGJLDD-UHFFFAOYSA-N
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Description

tert-Butyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate: is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethylamino group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate typically involves the reaction of 3-aminopyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The trifluoromethyl group can improve the pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability .

Industry: In the chemical industry, this compound can be used in the development of agrochemicals and specialty chemicals. Its reactivity and functional groups make it a versatile intermediate for various chemical processes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with target proteins. This can lead to the inhibition or modulation of biological pathways, resulting in desired therapeutic effects .

Comparison with Similar Compounds

  • tert-Butyl 3-aminopyrrolidine-1-carboxylate
  • tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate
  • tert-Butyl 3-(benzylamino)pyrrolidine-1-carboxylate

Uniqueness: The presence of the trifluoromethyl group in tert-Butyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate distinguishes it from similar compounds. This group imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s performance in various applications .

Properties

Molecular Formula

C10H17F3N2O2

Molecular Weight

254.25 g/mol

IUPAC Name

tert-butyl 3-(trifluoromethylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-5-4-7(6-15)14-10(11,12)13/h7,14H,4-6H2,1-3H3

InChI Key

DXBKVANSOGJLDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(F)(F)F

Origin of Product

United States

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